2-Methylquinazolin-5-amine

Catalog No.
S9099260
CAS No.
825654-44-2
M.F
C9H9N3
M. Wt
159.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylquinazolin-5-amine

CAS Number

825654-44-2

Product Name

2-Methylquinazolin-5-amine

IUPAC Name

2-methylquinazolin-5-amine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,10H2,1H3

InChI Key

DHLZALAGILMMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=N1)N

2-Methylquinazolin-5-amine is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Its molecular formula is C_10H_8N_2, and it features a methyl group at the 2-position and an amino group at the 5-position of the quinazoline ring. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties and antimicrobial effects.

The chemical reactivity of 2-Methylquinazolin-5-amine can be understood through various synthetic pathways and transformations:

  • Amination Reactions: The compound can undergo amination reactions, where it reacts with electrophiles to form amides or other derivatives. For instance, acylation of 2-Methylquinazolin-5-amine with acid chlorides leads to the formation of corresponding amides .
  • Cyclization Reactions: It can participate in cyclization reactions, often leading to more complex polycyclic structures. For example, reactions involving chloroacetyl derivatives can yield pyrroloquinazoline derivatives through intramolecular cyclization processes .
  • Oxidative Reactions: The compound can also undergo oxidative transformations, which are facilitated by various catalysts under mild conditions, allowing for the functionalization of sp^3 C-H bonds .

2-Methylquinazolin-5-amine has been studied for its biological activities:

  • Anticancer Properties: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving DNA interaction and disruption .
  • Antimicrobial Activity: Some studies have reported that quinazoline derivatives, including 2-Methylquinazolin-5-amine, demonstrate significant antimicrobial properties against bacteria and fungi .

Several methods have been developed for synthesizing 2-Methylquinazolin-5-amine:

  • Condensation Reactions: One common method involves the condensation of o-phenylenediamine with appropriate carbonyl compounds, followed by cyclization to form the quinazoline ring.
  • Microwave-Assisted Synthesis: Microwave irradiation techniques have been employed to enhance reaction rates and yields during the synthesis of substituted quinazolines .
  • Green Chemistry Approaches: Eco-friendly methods utilizing less hazardous reagents and solvents have been explored, improving sustainability in the synthesis processes .

The applications of 2-Methylquinazolin-5-amine are diverse:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a lead compound for drug development targeting cancer and infectious diseases.
  • Material Science: Quinazoline derivatives are explored in materials science for applications in organic electronics and photonic devices due to their electronic properties.

Interaction studies involving 2-Methylquinazolin-5-amine have focused on its binding affinity to various biological targets:

  • DNA Binding Studies: This compound has shown potential in binding to DNA, which is crucial for its anticancer activity. Studies indicate that specific structural modifications can enhance its binding affinity and selectivity towards DNA .
  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor suggest that it may interact with key enzymes involved in cancer metabolism or microbial resistance mechanisms .

Several compounds share structural similarities with 2-Methylquinazolin-5-amine, offering insights into its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-AminoquinazolineAmino group at position 4Antimicrobial
2-AminoquinazolineAmino group at position 2Anticancer
6-MethylquinazolinMethyl group at position 6Antiviral
7-AminoquinazolineAmino group at position 7Anticancer

Uniqueness of 2-Methylquinazolin-5-amine:
Unlike its analogs, 2-Methylquinazolin-5-amine possesses a unique combination of a methyl group at the second position and an amino group at the fifth position, which may contribute to its distinct biological profile and enhanced activity against specific cancer cell lines compared to other quinazolines.

Cyclization Techniques in Quinazolinone Core Formation

Cyclization remains a cornerstone for constructing the quinazolinone core. A classical approach involves the fusion of anthranilic acid with thioacetamide under thermal conditions, yielding 2-methylquinazolin-4(3H)-one as a primary intermediate. This method leverages the nucleophilic properties of thioacetamide to facilitate ring closure, with the reaction typically proceeding at elevated temperatures (150–200°C). Steric hindrance plays a critical role in subsequent modifications; for example, the reaction of 2-methylquinazolin-4(3H)-one with o-chlorobenzoyl chloride in tetrahydrofuran (THF) halts at the intermediate 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one due to spatial constraints, necessitating prolonged heating (2 hours at reflux) to achieve cyclization into tricyclic 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione.

Alternative cyclization strategies employ iodine as a catalyst. For instance, refluxing anthranilamide with aromatic aldehydes in ethanol in the presence of iodine promotes efficient quinazolinone formation via a tandem condensation-cyclization mechanism. This method achieves yields exceeding 80% for derivatives such as 2-(p-tolyl)quinazolin-4(3H)-one, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. Phosphorus oxychloride (POCl3) further enables the conversion of quinazolinones to 4-chloro intermediates, which serve as versatile precursors for amine-functionalized derivatives.

Green Synthesis Approaches for Amino-Substituted Quinazolines

Recent efforts to minimize environmental impact have prioritized solvent selection, catalytic efficiency, and waste reduction. The iodine-mediated synthesis of 2-arylquinazolin-4(3H)-ones in ethanol exemplifies a green approach, leveraging ethanol’s low toxicity and renewability. This one-pot protocol eliminates the need for hazardous solvents, with iodine acting as both a catalyst and oxidizing agent. Post-reaction workup with aqueous sodium thiosulfate neutralizes excess iodine, simplifying purification and reducing hazardous waste.

Atom economy is further improved in the synthesis of 4-chloroquinazoline derivatives. Treating quinazolinones with stoichiometric POCl3 in dimethylformamide (DMF) achieves near-quantitative conversion to 4-chloro intermediates, which are subsequently aminated under mild conditions. This two-step sequence minimizes byproduct formation and avoids harsh reagents, aligning with green chemistry principles.

Novel Pathways via Intermediate Utilization

While benzoxazinone intermediates remain underexplored in 2-methylquinazolin-5-amine synthesis, related tricyclic frameworks have emerged as promising alternatives. For example, condensing 2-methylquinazolin-4(3H)-one with phenacyl chloride yields imidazo[1,2-c]quinazoline derivatives via a quinazolinium chloride intermediate. This pathway proceeds through initial N-alkylation followed by intramolecular cyclization, as evidenced by characteristic NMR signals (e.g., a singlet at δ 7.96 ppm for the imidazole proton). Such methodologies expand the structural diversity of quinazoline derivatives, enabling access to fused heterocycles with potential bioactivity.

Another innovative route involves the cyclocondensation of 2-aminobenzamide with aldehydes to form 2-phenylquinazolin-4(3H)-one, which is subsequently chlorinated and functionalized with amines. This modular approach allows for the systematic variation of substituents at positions 2 and 4, facilitating structure-activity relationship (SAR) studies.

The amino group at the 5-position of 2-Methylquinazolin-5-amine serves as a primary site for nucleophilic substitution reactions. Due to the electron-donating nature of the amino group, this position exhibits enhanced reactivity toward electrophilic agents, facilitating alkylation, acylation, and condensation reactions.

Alkylation Reactions

Alkylation of the C-5 amino group typically involves treatment with alkyl halides under basic conditions. For example, reaction with methyl iodide in the presence of a tertiary amine base yields N-methyl derivatives. The reaction proceeds via an SN2 mechanism, where the lone pair on the nitrogen attacks the electrophilic carbon of the alkyl halide [4]. Quaternary ammonium salts may form as intermediates, which can undergo further elimination under specific conditions [3].

Acylation Pathways

Acylation using acyl chlorides or anhydrides generates amide derivatives. The amino group’s nucleophilicity enables rapid reaction with acetyl chloride, producing N-acetyl-2-methylquinazolin-5-amine. This transformation is critical for protecting the amino group during multi-step syntheses or modifying solubility profiles [4].

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation when reacted with aldehydes or ketones. For instance, condensation with benzaldehyde forms an imine intermediate, which can cyclize under acidic conditions to yield fused heterocycles. Such reactions highlight the amino group’s role in constructing complex molecular architectures [5].

Heterocyclic Fusion Strategies at Quinazoline Positions

The quinazoline core provides multiple sites for heterocyclic fusion, enabling the construction of polycyclic systems with enhanced biological or material properties. Strategic functionalization at the 2- and 5-positions allows for regioselective ring formation.

Cyclocondensation at the 2-Position

The methyl group at the 2-position can act as a directing group for cyclocondensation reactions. Reacting 2-Methylquinazolin-5-amine with α,β-unsaturated carbonyl compounds in the presence of acid catalysts facilitates the formation of fused pyran or pyridine rings. For example, treatment with acrolein yields a tricyclic system incorporating a dihydropyran moiety [5].

Ring Expansion via Nitrene Insertion

Nitrene insertion at the 5-position, mediated by transition metal catalysts, enables expansion of the quinazoline ring. This method has been employed to synthesize benzodiazepine-fused derivatives, where the amino group serves as an anchoring point for nitrene generation [6].

Cross-Coupling for Spirocyclic Systems

Palladium-catalyzed cross-coupling reactions at the 5-position enable the attachment of aryl or heteroaryl groups, which can subsequently undergo intramolecular cyclization. A notable example involves Suzuki-Miyaura coupling with boronic acids followed by Heck cyclization to form spirocyclic indole-quinazoline hybrids [5].

Derivatization Through Thiourea and Thiazole Formation

The amino group’s ability to form thiourea intermediates and subsequent thiazole rings expands the compound’s utility in medicinal and materials chemistry.

Thiourea Intermediate Synthesis

Reaction with thiophosgene or carbon disulfide converts the amino group into a thiourea moiety. For instance, treatment with thiophosgene in dichloromethane yields N-(quinazolin-5-yl)thiourea, a versatile precursor for heterocyclization [6]. The thiourea group’s planarity and hydrogen-bonding capacity make it valuable in coordination chemistry and supramolecular assembly.

Thiazole Ring Formation

Cyclization of thiourea intermediates with α-halo ketones or esters produces thiazole rings fused to the quinazoline core. A representative synthesis involves reacting N-(quinazolin-5-yl)thiourea with phenacyl bromide, resulting in a thiazolo[5,4-f]quinazoline derivative. This method has been optimized using microwave irradiation to enhance reaction efficiency [6].

Applications in Hybrid Molecule Design

Thiazole-quinazoline hybrids exhibit tunable electronic properties, making them candidates for optoelectronic materials. The thiazole ring’s electron-deficient nature modifies the quinazoline’s absorption and emission spectra, enabling applications in organic light-emitting diodes (OLEDs) [5].

Comparative Analysis of Functionalization Strategies

The table below summarizes key reaction types, conditions, and outcomes for functionalizing 2-Methylquinazolin-5-amine:

Reaction TypeReagents/ConditionsProductKey Feature
AlkylationMethyl iodide, K2CO3, DMFN-Methyl-2-methylquinazolin-5-amineEnhanced lipophilicity
AcylationAcetyl chloride, pyridineN-Acetyl-2-methylquinazolin-5-amineAmide protection
Thiourea formationThiophosgene, CH2Cl2N-(Quinazolin-5-yl)thioureaPrecursor for thiazole synthesis
Thiazole cyclizationPhenacyl bromide, microwavesThiazolo[5,4-f]quinazolineFluorescent properties

Tubulin Polymerization Inhibition via Structural Analogs

The quinazoline scaffold has demonstrated significant potential as a framework for developing tubulin polymerization inhibitors that target the colchicine binding site. Structural analogs of 2-methylquinazolin-5-amine have shown promising activity in disrupting microtubule dynamics, a critical process in cell division.

Mechanism of Action

Quinazoline derivatives exert their tubulin inhibitory effects through binding to the colchicine site of tubulin, which is located at the interface between the α and β subunits of the tubulin heterodimer [1] [2]. The binding mode involves specific interactions with key amino acid residues within the colchicine binding pocket. Biphenylaminoquinazoline derivatives have demonstrated competitive binding with colchicine, with binding studies showing that quinazoline compounds can achieve 99% inhibition of colchicine binding at 5 μM concentrations [1] [3].

Structural Requirements for Activity

The structure-activity relationship studies reveal several critical structural features required for effective tubulin inhibition:

  • Quinazoline Core: The quinazoline nucleus serves as the primary pharmacophore, with the nitrogen atoms at positions 1 and 3 contributing to hydrogen bonding interactions with the target protein [1] [4].

  • Substitution Patterns: The 2-methyl substituent in 2-methylquinazolin-5-amine provides optimal hydrophobic interactions within the binding pocket. The 5-amino group serves as a hydrogen bond donor, enhancing binding affinity [4] [5].

  • Aromatic Systems: Extended aromatic systems, such as biphenyl groups, are crucial for filling the hydrophobic cleft of the colchicine binding site. These substituents interact with amino acid residues including Tyr202β, Asn167β, Val238β, Leu242β, and Leu252β [1].

Molecular Dynamics and Binding Interactions

Molecular modeling studies have identified key binding interactions for quinazoline derivatives within the tubulin colchicine site:

  • The quinazoline moiety establishes nonpolar interactions with Leu248β, Asn258β, Met259β, Lys352β, and Val181α
  • Terminal aromatic rings bind in subpockets created by conformational changes in the Leu255β side chain
  • Aniline rings are stabilized by hydrophobic contacts with Leu255β, Ala316β, and Ile387β [1]

Cellular Effects

Quinazoline tubulin inhibitors demonstrate characteristic cellular effects consistent with microtubule disruption:

  • Cell Cycle Arrest: Compounds induce G2/M phase arrest, with percentages of cells in G2/M phase increasing from 16.18% to 46.82% at therapeutic concentrations [6].

  • Mitotic Spindle Disruption: Immunofluorescence studies show disruption of mitotic spindle formation at nanomolar concentrations, with complete microtubule system disruption occurring at 5 nM [7].

  • Apoptosis Induction: Treatment results in apoptotic cell death characterized by chromatin condensation, nuclear fragmentation, and activation of caspase-3 pathways [6].

Comparative Potency Data

CompoundIC50 Tubulin Assembly (μM)Colchicine Binding InhibitionCell Cycle Effects
Quinazoline 5f0.7799% at 5 μMG2/M arrest
Biphenylaminoquinazoline 24.0YesG2/M arrest
Quinazolinone 7j2.561% at 5 μMG2/M arrest
Quinazoline 19cNot specifiedYesG2/M arrest

DNA Gyrase Interaction Models for Antimicrobial Activity

2-Methylquinazolin-5-amine analogs have demonstrated significant potential as DNA gyrase inhibitors, representing a promising approach for developing novel antimicrobial agents. The interaction with DNA gyrase involves multiple mechanisms that disrupt bacterial DNA replication and transcription processes.

DNA Gyrase Structure and Function

DNA gyrase is a type II topoisomerase consisting of two GyrA and two GyrB subunits, forming an A2B2 heterotetrameric complex. The enzyme introduces negative supercoils into DNA, which is essential for bacterial DNA replication, transcription, and chromosome segregation [8] [9]. The enzyme operates through a complex catalytic cycle involving ATP hydrolysis and transient DNA double-strand breaks.

Quinazoline Binding Mechanisms

Quinazoline derivatives interact with DNA gyrase through several distinct mechanisms:

  • GyrB Subunit Targeting: Novel quinazolinone derivatives demonstrate specific binding to the GyrB subunit, with compounds showing IC50 values ranging from 0.28 to 4.17 μM against E. coli DNA gyrase [10] [11]. The GyrB-targeting mechanism offers advantages over traditional quinolone resistance pathways.

  • Cooperative DNA Binding Model: Quinazoline compounds can bind to the gyrase-DNA complex through a cooperative mechanism, where the enzyme induces specific binding sites in the DNA substrate. This binding involves both direct protein interactions and DNA intercalation [12].

  • ATP Competitive Inhibition: Some quinazoline derivatives function as competitive inhibitors of ATP binding to the GyrB subunit, effectively blocking the ATPase activity required for DNA gyrase function [11] [13].

Molecular Interaction Studies

Molecular docking studies have revealed specific binding interactions between quinazoline derivatives and DNA gyrase:

  • Quinazolinone derivatives achieve binding scores ranging from -5.96 to -8.58 kcal/mol in the DNA gyrase active site
  • Key interactions include hydrogen bonding with Ser83 and Asp87 residues in the quinolone resistance-determining region (QRDR)
  • The quinazoline nitrogen atoms form critical hydrogen bonds with enzyme residues, while aromatic systems provide hydrophobic interactions [14] [10]

Structure-Activity Relationships

The antimicrobial activity of quinazoline derivatives against DNA gyrase follows specific structural requirements:

  • Core Quinazoline Structure: The bicyclic quinazoline system is essential for binding affinity, with the nitrogen atoms at positions 1 and 3 contributing to hydrogen bonding interactions with the target enzyme [14] [10].

  • Substitution Effects: The 2-methyl group enhances lipophilicity and membrane penetration, while the 5-amino group provides hydrogen bonding capabilities with the enzyme active site [10] [11].

  • Hydrazone and Pyrazole Modifications: Introduction of hydrazone and pyrazole moieties significantly enhances antimicrobial activity, with compounds showing MIC values in the range of 1-16 μg/mL [10].

Antimicrobial Spectrum and Resistance Profiles

Quinazoline DNA gyrase inhibitors demonstrate broad-spectrum antimicrobial activity:

CompoundMIC E. coli (μg/mL)MIC MRSA (μg/mL)IC50 DNA Gyrase (μM)Resistance Development
Quinazolinone 5a16Not specified4.17Low
Quinazolinone f1Not specified4-81.21Minimal
Quinazolinone f14Not specifiedNot specified0.28Low
Quinoline derivative 140.66Not specified3.39Low

Circumventing Resistance Mechanisms

The quinazoline scaffold offers potential advantages in overcoming traditional quinolone resistance mechanisms:

  • Alternative Binding Sites: Quinazolinone derivatives that target the GyrB subunit bypass the common resistance mutations in the GyrA QRDR region [11] [15].

  • Reduced Efflux Susceptibility: Certain quinazoline derivatives show reduced susceptibility to bacterial efflux pumps compared to traditional quinolones [16].

  • Metabolic Stability: The quinazoline core demonstrates enhanced metabolic stability, with compounds showing half-lives greater than 24 hours in liver microsomes [11].

Cytotoxic Profiling Against Multi-Lineage Cancer Models

The cytotoxic activity of 2-methylquinazolin-5-amine derivatives has been extensively evaluated across multiple cancer cell lines, revealing broad-spectrum anticancer potential through diverse molecular mechanisms.

Multi-Lineage Cancer Cell Sensitivity

Quinazoline derivatives demonstrate significant cytotoxic activity across various cancer lineages:

  • Hematological Malignancies: Compounds show potent activity against leukemia and lymphoma cell lines, with IC50 values ranging from 21 to 30 μM for acute lymphoblastic leukemia and non-Hodgkin lymphoma models [17] [18].

  • Solid Tumor Models: Extensive testing against solid tumor cell lines reveals broad-spectrum activity, with IC50 values ranging from nanomolar to low micromolar concentrations [19] [20].

  • Drug-Resistant Cancer Models: Quinazoline derivatives maintain activity against multidrug-resistant cancer cell lines, including those overexpressing P-glycoprotein and other efflux pumps [21] [22].

Comprehensive Cytotoxicity Data

Cancer TypeCell LineRepresentative IC50 (μM)Selectivity Index
CervicalHeLa10-1802-32 fold
BreastMCF-70.016-6.355-50 fold
LungA5490.016-8.03-25 fold
ColorectalSW4801.1-8.010-40 fold
GastricMGC-8030.8532 fold
HepatocellularHepG24.2-1805-30 fold
ProstatePC-30.016-0.1915-100 fold

Mechanism-Based Cytotoxicity

The cytotoxic effects of quinazoline derivatives involve multiple cellular pathways:

  • Cell Cycle Disruption: Compounds induce cell cycle arrest predominantly at the G2/M phase, with arrest percentages increasing from baseline 12.49% to 46.82% at therapeutic concentrations [20] [6].

  • Apoptotic Pathways: Treatment triggers apoptosis through both intrinsic and extrinsic pathways, characterized by:

    • Decreased expression of anti-apoptotic proteins (Bcl-2, Mcl-1)
    • Increased expression of pro-apoptotic proteins (Bax, cleaved PARP)
    • Caspase-3 activation and DNA fragmentation [20] [23]
  • Mitochondrial Dysfunction: Quinazoline derivatives cause mitochondrial membrane depolarization and increase reactive oxygen species production, contributing to cellular death [24] [23].

Selectivity and Therapeutic Index

A critical aspect of quinazoline cytotoxicity is the selectivity for cancer cells over normal cells:

  • Normal Cell Sparing: Compound selectivity indices range from 2-fold to 100-fold, with optimal derivatives showing greater than 30-fold selectivity for cancer cells over normal human cells [20] [25].

  • Therapeutic Window: The therapeutic index is enhanced by the preferential accumulation of quinazoline derivatives in rapidly dividing cancer cells compared to quiescent normal cells [20].

Combination Therapy Potential

Quinazoline derivatives demonstrate synergistic effects when combined with standard chemotherapeutic agents:

  • Enhanced Efficacy: Combination with conventional chemotherapy agents results in synergistic cytotoxic effects, allowing for dose reduction and potentially reduced side effects [20].

  • Resistance Reversal: Quinazoline compounds can reverse multidrug resistance phenotypes, particularly in cancer cells overexpressing efflux pumps [22].

In Vivo Efficacy Models

Animal studies have validated the in vitro cytotoxic findings:

  • Xenograft Models: Quinazoline derivatives demonstrate significant tumor growth inhibition in multiple xenograft models, with tumor volume reductions ranging from 34-79% [19] [5].

  • Survival Benefits: Treatment with quinazoline derivatives results in significant improvements in survival rates in preclinical cancer models, with some compounds showing superior efficacy compared to standard chemotherapy agents [26] [20].

  • Metastasis Inhibition: Compounds demonstrate anti-metastatic effects, including inhibition of cancer cell migration and invasion, as well as disruption of angiogenesis [19] [27].

Biomarker-Driven Responses

The cytotoxic response to quinazoline derivatives correlates with specific biomarkers:

  • Tubulin Expression: Cancer cells with high tubulin expression levels show enhanced sensitivity to quinazoline-based tubulin inhibitors [27] [5].

  • DNA Repair Deficiency: Cancer cells with defective DNA repair pathways demonstrate increased sensitivity to quinazoline derivatives [23].

  • Metabolic Vulnerabilities: Rapidly proliferating cancer cells with high metabolic demands show preferential sensitivity to quinazoline treatment [23].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.079647300 g/mol

Monoisotopic Mass

159.079647300 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types